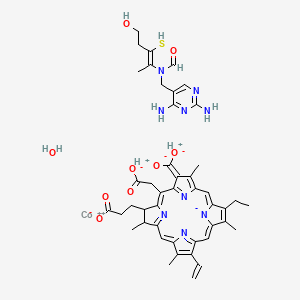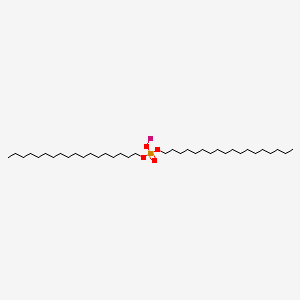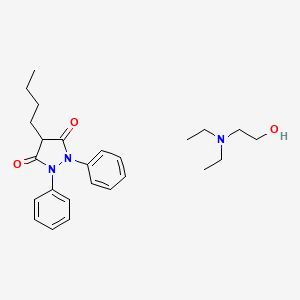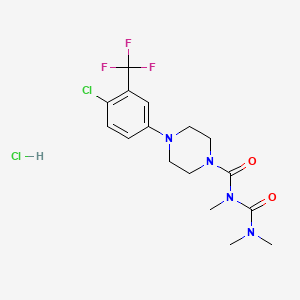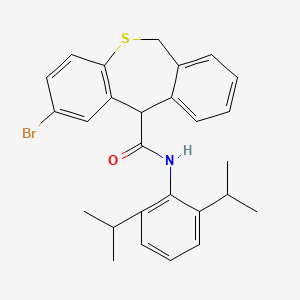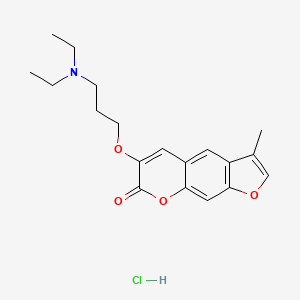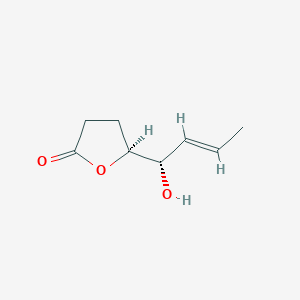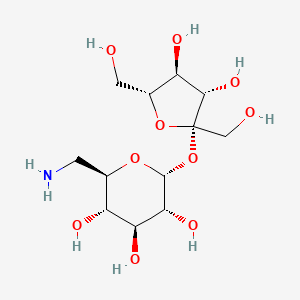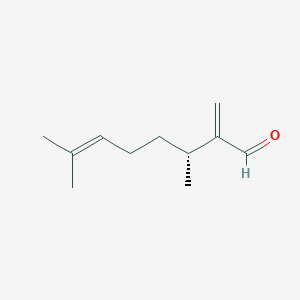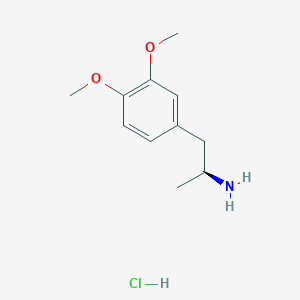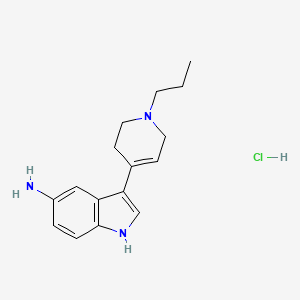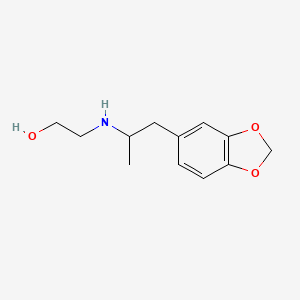
Propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester involves several steps. One common method includes the reaction of 6-chloro-3-pyridazinecarboxylic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with ethyl chloroformate to yield the desired ethyl ester . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Scientific Research Applications
Propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar pyridazine core but differs in its substituents, leading to distinct biological activities.
Ethyl 3-[(6-chloro-3-pyridazinyl)oxy]benzoate: Another related compound with a pyridazine moiety, used in different chemical and biological applications.
Properties
CAS No. |
90932-01-7 |
|---|---|
Molecular Formula |
C9H13ClN4O2 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
ethyl 3-[2-(6-chloropyridazin-3-yl)hydrazinyl]propanoate |
InChI |
InChI=1S/C9H13ClN4O2/c1-2-16-9(15)5-6-11-13-8-4-3-7(10)12-14-8/h3-4,11H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
RNBLSXAQKDFWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNNC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


